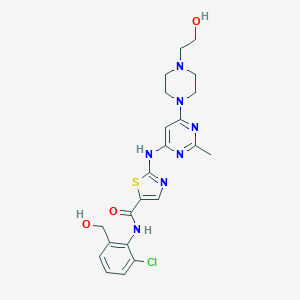

Hydroxymethyl Dasatinib

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNOWBHQESWSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474433 | |

| Record name | Hydroxymethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-58-4 | |

| Record name | N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyl Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxymethyl Dasatinib: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethyl dasatinib, also known as M24, is a primary oxidative metabolite of the potent multi-targeted tyrosine kinase inhibitor, Dasatinib. Formed predominantly through the action of cytochrome P450 3A4 (CYP3A4), this metabolite is a significant component of the circulating drug-related material in patients undergoing Dasatinib therapy. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic formation, and analytical quantification. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions by inhibiting a range of kinases, most notably BCR-ABL and the SRC family of kinases.[2] The metabolism of Dasatinib is extensive, leading to the formation of several metabolites. Among these, this compound (M24) is a major circulating metabolite, warranting a thorough understanding of its pharmacological and pharmacokinetic properties. This guide aims to consolidate the current technical knowledge on this compound for the scientific community.

Chemical and Physical Properties

This compound is structurally similar to its parent compound, with the addition of a hydroxyl group on the methyl group of the 2-chloro-6-methylphenyl ring.

| Property | Value | Reference |

| IUPAC Name | N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | [1] |

| CAS Number | 910297-58-4 | [3] |

| Molecular Formula | C22H26ClN7O3S | [1] |

| Molecular Weight | 504.01 g/mol | [1] |

| Appearance | Off-white solid | |

| Solubility | Freely soluble in DMSO | |

| Storage Condition | Store at 2-8°C |

Metabolism and Pharmacokinetics

Metabolic Pathway

This compound is formed from Dasatinib primarily through hydroxylation, a phase I metabolic reaction.

-

Enzyme: The principal enzyme responsible for this transformation is Cytochrome P450 3A4 (CYP3A4).[2][4] CYP3A5 may also contribute to this metabolic step.

-

Reaction: The reaction involves the oxidation of the methyl group on the 2-chloro-6-methylphenyl moiety of Dasatinib to a hydroxymethyl group.

The metabolic conversion of Dasatinib to its various metabolites, including this compound, is a critical factor in its overall pharmacokinetic profile and potential for drug-drug interactions.

Pharmacokinetic Data

Quantitative analysis of Dasatinib and its metabolites in human plasma has provided valuable insights into their relative exposures.

| Parameter | Value | Reference |

| Relative Exposure (AUC0-24) | Represents 25% of the AUC0-24 of Dasatinib | [5] |

Pharmacological Activity

While Dasatinib is the primary active agent, its metabolites can also exhibit pharmacological activity.

| Assay | Cell Line | IC50 | Reference |

| Anti-proliferative Activity | K562 (CML) | 46.7 nM |

The in vitro potency of this compound suggests that it may contribute to the overall therapeutic effect of Dasatinib.

Experimental Protocols

Synthesis of this compound (Reference Standard)

-

Synthesis of the thiazole carboxamide core: This typically involves the reaction of a substituted aniline with a thiazole derivative. For this compound, the starting aniline would be 2-amino-3-methyl-5-chlorobenzyl alcohol, which would require protection of the hydroxyl group prior to subsequent reactions.

-

Coupling with the pyrimidine moiety: The protected thiazole intermediate would then be coupled with a di-substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.

-

Introduction of the piperazine side chain: The final step involves the nucleophilic substitution of the remaining chloro group on the pyrimidine with 1-(2-hydroxyethyl)piperazine.

-

Deprotection: Removal of the protecting group from the benzylic alcohol would yield this compound.

Quantification of this compound in Human Plasma by LC-MS/MS

The following protocol is a representative method adapted from validated assays for the simultaneous determination of Dasatinib and its metabolites.[3][5]

5.2.1. Sample Preparation (Solid Phase Extraction)

-

Spike: To 100 µL of human plasma, add internal standard (e.g., deuterated this compound).

-

Pre-treatment: Add 100 µL of 4% phosphoric acid and vortex.

-

SPE Conditioning: Condition an Oasis HLB 96-well plate with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE plate.

-

Washing: Wash the plate with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of mobile phase.

5.2.2. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent.

-

Column: Luna phenyl-hexyl, 50 x 2.0 mm, 5 µm.

-

Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium formate in water and acetonitrile (e.g., 60:40 v/v).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For Dasatinib, a common transition is m/z 488.2 -> 401.1. A similar fragmentation pattern would be expected for this compound.

5.2.3. Method Validation

The method should be validated according to regulatory guidelines, including assessment of:

-

Linearity (e.g., 1.00-1000 ng/mL)

-

Accuracy and Precision (intra- and inter-day)

-

Recovery

-

Matrix Effects

-

Stability (freeze-thaw, bench-top, long-term)

Signaling Pathways

As a metabolite of Dasatinib, this compound is expected to interact with similar signaling pathways, primarily those driven by the kinases that Dasatinib inhibits. The primary target of Dasatinib is the BCR-ABL kinase, which is constitutively active in CML and drives downstream signaling pathways promoting cell proliferation and survival.

Conclusion

This compound is a major metabolite of Dasatinib with demonstrated in vitro pharmacological activity. Its significant circulating levels underscore the importance of its characterization in understanding the overall disposition and therapeutic effects of Dasatinib. The experimental frameworks provided in this guide offer a foundation for researchers to further investigate the synthesis, analytical quantification, and biological role of this important metabolite. Future studies should focus on elucidating the full kinase inhibition profile of this compound and its contribution to both the efficacy and potential off-target effects of Dasatinib therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Hydroxymethyl Dasatinib chemical structure and properties

An In-depth Technical Guide to Hydroxymethyl Dasatinib

Introduction

This compound, also known as the M24 metabolite, is a primary oxidative metabolite of Dasatinib.[1][2] Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients resistant or intolerant to imatinib.[2][3] Understanding the chemical structure, properties, and biological pathways of its metabolites is crucial for comprehending the overall pharmacological profile of the parent drug. This guide provides a detailed technical overview of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is formed through the hydroxylation of the methyl group on the 2-chloro-6-methylphenyl ring of the parent molecule.[4]

Chemical Structure:

-

IUPAC Name: N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[5]

-

CAS Number: 910297-58-4[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H26ClN7O3S | [5] |

| Molecular Weight | 504.01 g/mol | [5] |

| Appearance | Off-white solid | [5] |

| Melting Point | 190-192°C | [6] |

| Solubility | Freely soluble in DMSO | [5] |

| Storage | Store at 2-8°C | [5] |

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is intrinsically linked to its parent compound, Dasatinib. Dasatinib is a multi-targeted kinase inhibitor that targets several key enzymes involved in oncogenesis.[3][7]

Primary Targets:

-

BCR-ABL Kinase: Dasatinib potently inhibits the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive leukemias.[8][9] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome many forms of imatinib resistance caused by mutations.[9][10]

-

SRC Family Kinases (SFKs): Dasatinib is also a potent inhibitor of SRC family kinases (including SRC, LCK, YES, and FYN), which are involved in cancer cell proliferation, survival, and migration.[2][8]

This compound is an active metabolite and has been shown to exhibit inhibitory activity against cancer cells, with a reported IC50 of 46.7 nM in K562 CML cells.[11] However, some studies suggest that its contribution to the overall in vivo pharmacological activity of Dasatinib may not be significant when compared to the parent drug.[12]

The primary signaling pathway inhibited by Dasatinib and its active metabolites involves the constitutively active BCR-ABL kinase, which drives uncontrolled proliferation of leukemic cells. By blocking the ATP-binding site of this kinase, Dasatinib prevents the phosphorylation of downstream substrates, thereby inhibiting proliferation and inducing apoptosis.[8]

Metabolic Pathway

Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2][13] this compound (M24) is one of the main oxidative metabolites formed.[2] The metabolic reaction involves the hydroxylation of the methyl group attached to the phenyl ring of Dasatinib.[4] This biotransformation is a key step in the drug's clearance.

Experimental Protocols

Synthesis

While specific synthesis protocols for this compound as a reference standard are proprietary, a plausible route can be derived from the known synthesis of Dasatinib and its analogs.[14][15] The synthesis would likely involve the coupling of key intermediates. A potential strategy involves starting with a pre-hydroxymethylated aniline derivative rather than modifying the final Dasatinib molecule, which could be less specific.

Representative Synthetic Steps:

-

Synthesis of Key Intermediate A: N-(2-chloro-6-(hydroxymethyl)phenyl)-2-aminothiazole-5-carboxamide. This would involve reacting a hydroxymethyl-substituted chloroaniline with precursors to form the aminothiazole carboxamide core.

-

Synthesis of Key Intermediate B: 4,6-dichloro-2-methylpyrimidine. This is a commercially available starting material.

-

Coupling Reaction: Nucleophilic aromatic substitution between Intermediate A and Intermediate B to form N-(2-chloro-6-(hydroxymethyl)phenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

-

Final Coupling: Reaction of the product from step 3 with 2-(piperazin-1-yl)ethan-1-ol to displace the final chlorine atom, yielding this compound.

-

Purification: The final product would be purified using column chromatography followed by recrystallization to obtain a high-purity solid.

Purification and Analysis by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the analysis and purity assessment of Dasatinib and its related substances, including this compound.[16][17]

Protocol for Purity Analysis:

-

Instrumentation: HPLC system with a PDA or UV detector.

-

Column: A C18 stationary phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm).[17]

-

Mobile Phase A: Phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate, adjusted to pH 6.0-7.8).[16][17]

-

Flow Rate: 1.0 mL/min.[16]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as DMSO or a mixture of the mobile phase, to a concentration of approximately 0.5-1.0 mg/mL.[17][19]

-

Gradient Elution: A typical gradient might run from 15-20% B to 80-90% B over 30-45 minutes to ensure separation of the main peak from all related impurities.

References

- 1. This compound | 910297-58-4 [chemicalbook.com]

- 2. ClinPGx [clinpgx.org]

- 3. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 9. Dasatinib - Proteopedia, life in 3D [proteopedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. ijsr.net [ijsr.net]

- 17. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ajpamc.com [ajpamc.com]

- 19. ijrpc.com [ijrpc.com]

CAS number and molecular weight of Hydroxymethyl Dasatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydroxymethyl Dasatinib, a primary metabolite of the potent tyrosine kinase inhibitor, Dasatinib. This document outlines its fundamental physicochemical properties, metabolic pathway, and relevant experimental methodologies.

Physicochemical Properties

This compound is a product of the oxidative metabolism of Dasatinib.[1][2] Its key quantitative data are summarized in the table below.

| Property | Value | References |

| CAS Number | 910297-58-4 | [1][3][4] |

| Molecular Formula | C₂₂H₂₆ClN₇O₃S | [1][2] |

| Molecular Weight | 504.01 g/mol | [4] |

| Synonyms | Dasatinib M24 metabolite, N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [1][2] |

Metabolic Pathway and Bioactivation

This compound, also known as M24, is a phase I circulating metabolite of Dasatinib.[5] Its formation is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4, through hydroxylation of the C5-methyl group on the chloromethylphenyl ring.[2][6] While it is one of the main metabolites, studies suggest that this compound does not significantly contribute to the overall in vivo pharmacological activity of the parent drug, Dasatinib.[1]

Below is a diagram illustrating the metabolic conversion of Dasatinib to this compound.

Experimental Protocols

In Vitro Generation of this compound via CYP3A4 Metabolism

This protocol describes the generation of this compound from Dasatinib using human liver microsomes, which are rich in CYP enzymes, including CYP3A4.

Materials:

-

Dasatinib

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/shaker set to 37°C

-

Centrifuge

Procedure:

-

Prepare a primary incubation mixture in a microcentrifuge tube containing 0.1 M potassium phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and Dasatinib (e.g., at a final concentration of 10 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant for analysis by LC-MS/MS to confirm the presence of this compound.

Analytical Method for the Detection of this compound

This section outlines a general workflow for the quantification of Dasatinib and its metabolites, including this compound, in a biological matrix (e.g., plasma or the supernatant from the in vitro reaction) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Workflow:

Key Steps:

-

Sample Preparation: The sample is prepared to remove interfering substances. Solid Phase Extraction (SPE) is a common and effective method for this purpose.[3]

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A phenyl-hexyl analytical column or similar can be used to achieve separation of Dasatinib and its metabolites.[3]

-

Mass Spectrometric Detection: The separated compounds are ionized (e.g., using positive ion electrospray) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for Dasatinib and this compound for accurate quantification.[3]

-

Quantification: The concentration of this compound is determined by comparing its response to a standard curve prepared with known concentrations of a reference standard.

Biological Activity

In vitro studies have been conducted to assess the pharmacological activity of Dasatinib's metabolites. While some metabolites, such as the N-dealkylated M4, show antiproliferative activity similar to Dasatinib, the hydroxylated metabolites, including this compound (M24), are considered to be significantly less active than the parent compound.[1] Their contribution to the overall clinical efficacy of Dasatinib is therefore not expected to be significant.[1]

Conclusion

This compound is a key metabolite in the biotransformation of Dasatinib, formed via CYP3A4-mediated oxidation. While it is a major circulating metabolite, its pharmacological activity is substantially lower than that of Dasatinib. The experimental protocols provided in this guide offer a framework for the in vitro generation and analytical detection of this compound, which are crucial for further preclinical and clinical research in the metabolism and disposition of Dasatinib.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinPGx [clinpgx.org]

- 3. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of Hydroxymethyl Dasatinib in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Hydroxymethyl Dasatinib, a primary oxidative metabolite of the tyrosine kinase inhibitor Dasatinib. Understanding these fundamental physicochemical properties is critical for researchers in drug metabolism, pharmacokinetics, and analytical chemistry to ensure accurate experimental design, data interpretation, and formulation development.

Introduction to this compound

This compound, also known as M24, is a pharmacologically active metabolite of Dasatinib. Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases, and is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Following administration, Dasatinib is extensively metabolized, with this compound being one of the significant circulating metabolites. While its in vivo activity is not considered to contribute significantly to the overall therapeutic effect of the parent drug, its characterization is essential for a complete understanding of Dasatinib's metabolic profile and for the development of robust bioanalytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | N/A |

| Molecular Formula | C₂₂H₂₆ClN₇O₃S | N/A |

| Molecular Weight | 504.01 g/mol | N/A |

| Appearance | Off-white solid | [1] |

| Melting Point | 190-192°C | [2] |

Solubility Profile

This compound Solubility

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | A product data sheet from a commercial supplier describes it as "Freely soluble in DMSO".[1] This is a qualitative assessment and does not provide a specific concentration. |

| Water | No data available | A Safety Data Sheet for this compound explicitly states "Water Solubility: No data available".[2] |

| Other Organic Solvents | No data available | Specific solubility data in common laboratory solvents such as ethanol, methanol, and acetonitrile has not been found in the searched resources. |

Dasatinib Solubility (for reference)

The solubility of the parent drug, Dasatinib, can provide some context for the expected solubility behavior of its hydroxylated metabolite. Generally, hydroxylation can slightly increase aqueous solubility, but the overall lipophilic character of the molecule remains a dominant factor.

| Solvent | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~14.3 | [3] |

| Dimethylformamide (DMF) | ~25 | [3] |

| Ethanol | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

| Aqueous Buffers | Sparingly soluble | [3] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 | [3] |

Given that this compound is described as "freely soluble" in DMSO, it is likely to have a high solubility in this solvent, possibly comparable to or greater than Dasatinib. Its solubility in aqueous media is expected to be low, similar to the parent compound.

Stability Profile

The chemical stability of this compound in various solvents and under different storage conditions is crucial for maintaining the integrity of stock solutions and experimental samples.

General Stability of this compound

A Safety Data Sheet for this compound states that the compound is "Stable under recommended storage conditions".[2] For the solid form, storage at -20°C is generally recommended by suppliers.

Stability in Solution

Specific stability data for this compound in solution is not widely published. However, insights can be drawn from forced degradation studies performed on the parent drug, Dasatinib. These studies can help to identify potential degradation pathways that may also affect its hydroxylated metabolite.

Dasatinib Forced Degradation Studies

Forced degradation studies on Dasatinib have shown the following:

-

Acidic Conditions: Dasatinib undergoes degradation under acidic conditions.

-

Alkaline Conditions: The drug also shows degradation in alkaline solutions.

-

Oxidative Conditions: Dasatinib is susceptible to oxidation.

-

Thermal and Photolytic Stress: The molecule can also degrade under thermal and photolytic stress.

It is reasonable to assume that this compound would exhibit similar stability characteristics. The hydroxyl group may introduce additional sites for potential degradation, such as oxidation or conjugation reactions.

Recommendations for Storage of Solutions

Based on the available information for Dasatinib and general best practices for handling pharmaceutical reference standards, the following recommendations are provided for storing solutions of this compound:

-

Solvent Selection: For long-term storage, DMSO is a suitable solvent due to the high solubility of the compound.

-

Storage Temperature: Stock solutions in DMSO should be stored at -20°C or lower to minimize degradation.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

-

Light Protection: As Dasatinib shows some sensitivity to light, it is prudent to protect solutions of this compound from light by using amber vials or by wrapping containers in foil.

-

Aqueous Solutions: Aqueous solutions of Dasatinib are not recommended for storage for more than one day.[3] A similar precaution should be taken with this compound.

Experimental Protocols

This section outlines standardized experimental protocols for determining the solubility and stability of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, phosphate-buffered saline) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Separate the saturated solution from the excess solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Stability Assessment in Solution

A stability-indicating analytical method is essential for assessing the degradation of a compound over time.

Methodology:

-

Solution Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Storage Conditions: Store aliquots of the solutions under various conditions, including:

-

Temperature: -20°C, 4°C, and ambient temperature.

-

Light Exposure: Protected from light and exposed to light (photostability).

-

-

Time Points: Analyze the solutions at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

-

Analytical Method: Use a validated stability-indicating HPLC method capable of separating the intact this compound from any potential degradation products.

-

Data Analysis: At each time point, determine the percentage of the initial concentration of this compound remaining. The appearance of new peaks in the chromatogram should be noted as potential degradants.

Signaling Pathways and Experimental Workflows

To provide a broader context for the relevance of studying Dasatinib and its metabolites, this section includes diagrams of key signaling pathways affected by Dasatinib and a conceptual workflow for its analysis.

Dasatinib Signaling Pathway Inhibition

Dasatinib primarily targets the BCR-ABL fusion protein and SRC family kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Caption: Inhibition of BCR-ABL and SRC pathways by Dasatinib.

Dasatinib Metabolism

Dasatinib is metabolized in the liver primarily by CYP3A4 to form several metabolites, including this compound.

Caption: Primary metabolic pathway of Dasatinib to this compound.

Experimental Workflow for Solubility and Stability Analysis

A general workflow for the analysis of this compound's solubility and stability is depicted below.

Caption: Workflow for determining solubility and stability.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While quantitative data for this specific metabolite remains limited in publicly accessible literature, the provided information on the parent compound, Dasatinib, along with established experimental protocols, offers a robust framework for researchers. The qualitative solubility in DMSO and general stability information, combined with the detailed methodologies, will enable scientists to confidently handle this compound in their laboratory work. Further studies to quantify the solubility in a broader range of common laboratory solvents and to delineate the specific degradation pathways would be valuable additions to the field.

References

In-Vitro Profile of Hydroxymethyl Dasatinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethyl dasatinib, a primary oxidative metabolite of the potent tyrosine kinase inhibitor dasatinib, has been identified in preclinical and clinical studies. Designated as M24 and M20, this metabolite is formed through the hydroxylation of the methyl group on the chloromethylphenyl ring of dasatinib, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4. While extensive in-vitro data exists for the parent compound, dasatinib, specific and detailed public domain information regarding the isolated in-vitro activity of this compound is limited. This technical guide synthesizes the available information on its formation and provides a framework of standard in-vitro methodologies that would be employed for its characterization.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It functions as a multi-targeted inhibitor of several key kinases, including BCR-ABL and the SRC family of kinases.[3] Following administration, dasatinib undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites.[3] Among these, this compound (M24 and M20) is a significant product of oxidative metabolism.[3] Understanding the in-vitro pharmacological profile of this metabolite is crucial for a comprehensive assessment of the overall activity and potential off-target effects of dasatinib therapy.

Metabolism and Formation of this compound

The biotransformation of dasatinib to this compound is a phase I metabolic reaction. The primary enzyme responsible for this hydroxylation is CYP3A4.[3]

Below is a conceptual workflow for the metabolic conversion:

References

An In-depth Technical Guide to the Biological Targets of Hydroxymethyl Dasatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of Dasatinib and its hydroxylated metabolite, Hydroxymethyl Dasatinib. The document details the metabolic pathways, target kinase families, quantitative inhibition data, and the experimental methodologies used for their identification. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanism of action.

Introduction and Metabolism of Dasatinib

Dasatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism of action involves the inhibition of key kinases that drive malignant cell proliferation and survival.

Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][3] This process generates several pharmacologically active metabolites.[1] Among these are the hydroxylated metabolites M20 and M24, with M24 being this compound.[3][4] These hydroxylated forms are major metabolites of Dasatinib.[3][5] While these metabolites are considered pharmacologically active, their contribution to the overall in vivo clinical activity of Dasatinib is not thought to be significant based on their exposure and cell-based IC50 values for Src and Bcr-Abl kinase inhibition.[6]

Biological Targets

The primary therapeutic efficacy of Dasatinib treatment is attributed to the parent compound's potent inhibition of a range of protein tyrosine kinases. The known targets include the BCR-ABL fusion protein and members of the SRC family of kinases.

Primary Targets

-

BCR-ABL Kinase: Dasatinib is a highly potent inhibitor of the BCR-ABL kinase, the hallmark of Ph+ leukemias.[2][7] It is approximately 325 times more potent than the first-generation inhibitor, imatinib, against unmutated BCR-ABL in vitro.[8] Dasatinib effectively inhibits both the active and inactive conformations of the ABL kinase domain, allowing it to overcome resistance conferred by many BCR-ABL mutations that are insensitive to imatinib.[1]

-

SRC Family Kinases (SFKs): Dasatinib was designed as a dual SRC/ABL inhibitor.[7] It potently inhibits multiple members of this non-receptor tyrosine kinase family, including SRC, LCK, YES, and FYN.[9] SFKs are crucial signaling proteins involved in pathways that regulate cell proliferation, survival, migration, and angiogenesis.[2]

Other Key Kinase Targets

Beyond BCR-ABL and SFKs, Dasatinib demonstrates inhibitory activity against a panel of other important kinases at nanomolar concentrations, including:

-

c-KIT: A receptor tyrosine kinase often implicated in gastrointestinal stromal tumors.[10][11]

-

Ephrin Type-A Receptor 2 (EPHA2): A receptor tyrosine kinase involved in cell migration and angiogenesis.[9]

-

Platelet-Derived Growth Factor Receptor β (PDGFRβ): A receptor tyrosine kinase that plays a role in cell growth and division.[4]

Quantitative Inhibition Data

The potency of Dasatinib against its key targets has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The data presented below is for the parent compound, Dasatinib.

| Target Kinase | IC50 (nM) | Assay Type |

| ABL | < 1.0 | Cell-free |

| SRC | 0.5 - 0.8 | Cell-free |

| LCK | 0.4 | Cell-free |

| YES | 0.5 | Cell-free |

| c-KIT | 5.0 - 79 | Cell-free |

| PDGFRβ | 28 | Biochemical |

| EPHA2 | Not specified | Biochemical |

Note: Data compiled from multiple sources.[9][10][11] IC50 values can vary based on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols

The identification of kinase targets and the determination of inhibitory potency (IC50) are typically achieved through in vitro kinase assays. Below is a generalized protocol representative of the methodology used.

In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a specific substrate by the target kinase.

1. Reagents and Materials:

-

Purified recombinant target kinase (e.g., ABL, SRC).

-

Specific peptide substrate for the kinase.

-

[γ-³²P]-ATP (Adenosine Triphosphate).

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Dasatinib or its metabolites dissolved in DMSO.

-

Phosphocellulose paper or membrane.

-

Wash Buffer (e.g., phosphoric acid).

-

Scintillation counter.

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., Dasatinib) in DMSO. Further dilute into the assay buffer to the desired final concentrations.

-

Reaction Setup: In a microtiter plate, combine the assay buffer, the specific peptide substrate, and the serially diluted inhibitor.

-

Kinase Addition: Add the purified target kinase to each well to initiate the pre-incubation phase.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]-ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

-

Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]-ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]-ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by Dasatinib.

Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.

Caption: SRC family kinase signaling pathway and its inhibition.

Experimental Workflow Diagram

The following diagram illustrates a common chemical proteomics workflow for identifying the targets of a kinase inhibitor.

Caption: Chemical proteomics workflow for kinase inhibitor target ID.

Conclusion

This compound (M24) is a major metabolite of Dasatinib, formed primarily through CYP3A4-mediated oxidation. While it is considered pharmacologically active, current evidence suggests that it does not significantly contribute to the overall clinical efficacy of the drug. The potent anti-leukemic effects of Dasatinib therapy are overwhelmingly attributed to the parent compound's robust inhibition of the BCR-ABL fusion protein and SRC family kinases, among other targets. Further research focused specifically on the kinase profiles of Dasatinib's hydroxylated metabolites would be necessary to fully elucidate their individual biological roles. For drug development professionals, the focus remains on the pharmacology of the parent Dasatinib molecule as the primary driver of its therapeutic effect.

References

- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

The Pharmacokinetic Profile of Hydroxymethyl Dasatinib in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which are significantly influenced by its metabolism. A key metabolic pathway for dasatinib is hydroxylation, leading to the formation of hydroxymethyl derivatives. This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of Hydroxymethyl Dasatinib, identified as metabolites M20 and M24, in various animal models. Understanding the behavior of these metabolites is crucial for a comprehensive assessment of the drug's overall disposition, efficacy, and potential for drug-drug interactions.

Metabolic Pathway of Dasatinib to this compound

Dasatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The formation of this compound (M20 and M24) is a phase I metabolic reaction involving the hydroxylation of the parent molecule. The primary enzyme responsible for this transformation is CYP3A4. This metabolic process is a critical determinant of the circulating levels of both the parent drug and its metabolites, thereby influencing the overall pharmacological effect.

Figure 1: CYP3A4-mediated hydroxylation of Dasatinib.

Pharmacokinetic Profile of this compound in Animal Models

The pharmacokinetic profile of this compound exhibits significant species-specific differences. While comprehensive quantitative data for these metabolites in preclinical species is not extensively available in publicly accessible literature, key qualitative and semi-quantitative findings have been reported.

Species-Specific Differences

A critical observation is the differential formation of this compound across commonly used animal models. Notably, the metabolite M20 (4-OH-chloromethylphenyl dasatinib) has been reported to be undetectable in the plasma of rats. In contrast, studies in monkeys have shown the presence of M20, albeit at relatively low levels, accounting for approximately 2.8% of the total radioactivity. This disparity underscores the importance of selecting appropriate animal models for preclinical studies and the caution required when extrapolating metabolic data across species to humans, where M20 and M24 are significant circulating metabolites.

Quantitative Pharmacokinetic Parameters

Detailed quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) for this compound (M20 and M24) in animal models are not well-documented in the available scientific literature. Most preclinical studies have focused on the pharmacokinetics of the parent compound, dasatinib. The tables below summarize the available pharmacokinetic data for dasatinib in various animal models to provide context.

Table 1: Pharmacokinetic Parameters of Dasatinib in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |

| 5 | IV | - | - | - | - | |

| 1.25 | PO | - | ~3 | - | - | |

| 2.5 | PO | - | ~3 | - | - |

Table 2: Pharmacokinetic Parameters of Dasatinib in Rats

| Dose (mg/kg) | Route | Tmax (hr) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |

| - | - | 1-2 (single dose) | 27 | 26 | >3 | |

| - | - | 2-8 (repeat dose) |

Table 3: Pharmacokinetic Parameters of Dasatinib in Monkeys

| Dose (mg/kg) | Route | Tmax (hr) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |

| - | - | 1-2 | 15.2 | 34 | >3 |

Experimental Protocols

The analysis of dasatinib and its metabolites in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Bioanalytical Method for Dasatinib and its Metabolites

A typical bioanalytical workflow for the quantification of dasatinib and by extension, this compound, in plasma samples from animal studies involves the following steps:

-

Sample Collection: Blood samples are collected at various time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.

-

Sample Preparation: To remove proteins and other interfering substances, a protein precipitation or liquid-liquid extraction is commonly employed.

-

Protein Precipitation: Acetonitrile is frequently used to precipitate plasma proteins.

-

Liquid-Liquid Extraction: An organic solvent, such as methyl tert-butyl ether, is used to extract the analytes from the plasma.

-

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 reversed-phase column is typically used to separate the parent drug and its metabolites.

-

Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive quantification of dasatinib and its hydroxylated metabolites.

Figure 2: Preclinical pharmacokinetic experimental workflow.

Pharmacological Activity of this compound

While this compound metabolites are present in significant concentrations in human plasma, their contribution to the overall pharmacological activity of dasatinib is generally considered to be minor. In vitro studies have suggested that these hydroxylated metabolites have reduced potency against target kinases such as BCR-ABL and SRC family kinases compared to the parent compound. However, a comprehensive in vivo characterization of the activity of these metabolites is still an area for further investigation.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by significant species-specific variability, with notable differences in the extent of its formation between rats and monkeys. While detailed quantitative pharmacokinetic data for these metabolites in preclinical species remains limited in the public domain, the established bioanalytical methods for dasatinib can be adapted for their quantification. The primary metabolic pathway involves CYP3A4-mediated hydroxylation. Although present in substantial amounts in humans, the pharmacological activity of this compound appears to be less potent than the parent drug. Researchers and drug development professionals should consider these species-specific metabolic differences when designing and interpreting preclinical studies of dasatinib and when extrapolating the findings to predict its behavior in humans. Further research to fully elucidate the in vivo pharmacokinetic and pharmacodynamic profiles of this compound in various animal models would provide a more complete understanding of the overall disposition and activity of dasatinib.

Hydroxymethyl Dasatinib vs Dasatinib: structural and functional differences

An In-depth Technical Guide to the Structural and Functional Differences Between Dasatinib and its Metabolite, Hydroxymethyl Dasatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), and its primary metabolite, this compound (also known as M24). Dasatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[1][2] Understanding the relationship between the parent drug and its metabolites is critical for comprehending its overall pharmacological profile, including efficacy, potential for drug-drug interactions, and mechanisms of action.

Structural Differences

Dasatinib undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] One of the main metabolic pathways is the hydroxylation of the C5-methyl group on the 2-chloro-6-methylphenyl ring, which results in the formation of this compound (M24).[4][5]

-

Dasatinib: The parent drug, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

-

This compound (M24): An oxidative metabolite where a hydroxyl (-OH) group is added to the methyl group of the 2-chloro-6-methylphenyl moiety.

This seemingly minor structural modification has significant implications for the compound's biological activity.

Caption: Metabolic pathway from Dasatinib to this compound.

Functional and Pharmacokinetic Comparison

While this compound is a major circulating metabolite, its pharmacological activity is substantially lower than that of the parent compound.[1] This distinction is crucial for understanding that the therapeutic effects of Dasatinib administration are overwhelmingly derived from the parent drug itself, not its metabolites.

Data Presentation: Potency and Pharmacokinetics

The following tables summarize the key quantitative differences in biological activity and pharmacokinetic parameters between Dasatinib and its metabolite.

Table 1: In Vitro Potency Against Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 Value | Reference(s) |

| Dasatinib | K562 (CML) | Proliferation/Viability | ~1-4.6 nM | [6][7] |

| This compound (M24) | K562 (CML) | Proliferation/Viability | 46.7 nM | [8] |

| Dasatinib | Ba/F3 (Bcr-Abl) | Proliferation/Viability | <1 nM | [9] |

Table 2: Kinase Inhibitory Activity

| Compound | Target Kinase | Assay Type | IC50 Value | Reference(s) |

| Dasatinib | Abl | Cell-free | <1 nM | [9] |

| Dasatinib | Src | Cell-free | 0.8 nM | [9] |

| Dasatinib | LCK | Cell-free | 0.6 nM | [9] |

| Dasatinib | c-Kit | Cell-free | 79 nM | [9] |

Table 3: Summary of Human Pharmacokinetics (for Dasatinib)

| Parameter | Value | Reference(s) |

| Bioavailability | 14% to 34% | [3] |

| Tmax (Time to Peak Conc.) | 0.5 to 6 hours | [3] |

| Plasma Protein Binding | ~96% | [3][10] |

| Volume of Distribution (Vd) | 2505 L | [3][10] |

| Terminal Half-Life (t½) | 3 to 5 hours | [10][11][12] |

| Primary Metabolism | CYP3A4 | [3][4] |

| Elimination | Primarily feces (~85%) | [1][10] |

Although this compound (M24) can account for a significant portion (around 25%) of the total drug-related exposure (AUC), its lower potency means it is not expected to contribute significantly to the overall in vivo clinical activity.[1][3]

Core Signaling Pathways

Dasatinib exerts its therapeutic effect by potently inhibiting the BCR-ABL kinase, the hallmark of CML, and the SRC family of kinases (SFKs).[13][14] Inhibition of these upstream kinases blocks multiple downstream signaling cascades that are essential for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[6][14][15] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[16]

Caption: Dasatinib inhibits the BCR-ABL pathway, blocking pro-survival signals.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare Dasatinib and its metabolites.

Protocol: In Vitro Kinase Inhibition Assay

This protocol determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

-

Reagent Preparation:

-

Prepare purified, recombinant kinase (e.g., GST-Abl fusion protein).[17]

-

Prepare a specific peptide substrate for the kinase.

-

Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Prepare ATP solution, including radiolabeled [γ-³²P]ATP.

-

Prepare serial dilutions of the inhibitor (Dasatinib or this compound) in DMSO, with a final concentration range spanning from picomolar to micromolar.[17]

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, peptide substrate, and inhibitor dilution to the reaction buffer.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[17]

-

-

Signal Detection:

-

Stop the reaction by adding a solution like phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

-

Wash the plate multiple times to remove unincorporated [γ-³²P]ATP.

-

Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the measured radioactivity (kinase activity) against the log of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Culture and Plating:

-

Culture cancer cells (e.g., K562) in appropriate media supplemented with fetal bovine serum.

-

Seed the cells in triplicate into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[18]

-

Allow cells to adhere and stabilize for 18-24 hours.

-

-

Drug Treatment:

-

Prepare serial dilutions of Dasatinib or this compound in the culture medium.

-

Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[18][19]

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[19] Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization and Measurement:

-

Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the drug concentration and determine the IC50 value.

-

Protocol: Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins within a signaling cascade, indicating pathway activation or inhibition.

Caption: Standard workflow for a Western Blotting experiment.

-

Cell Treatment and Lysis:

-

Culture and treat cells with Dasatinib as described in the MTT assay protocol (typically for a shorter duration, e.g., 4-24 hours).[20][21]

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample (e.g., 20-40 µg) in Laemmli buffer.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis based on molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

-

Immunoblotting:

-

Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Src, anti-phospho-CrkL, or total Src/CrkL for loading controls) overnight at 4°C.[14][21]

-

Wash the membrane thoroughly with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the resulting signal using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of target protein.[22]

-

References

- 1. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 4. ClinPGx [clinpgx.org]

- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of Dasatinib | Prague Medical Report [pmr.lf1.cuni.cz]

- 14. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]

- 18. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]

- 21. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Hydroxymethyl Dasatinib Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of Hydroxymethyl Dasatinib stock solutions for use in various biological assays. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties

This compound is an oxidative metabolite of Dasatinib, a potent multi-targeted kinase inhibitor.[1][2] A thorough understanding of its physicochemical properties is essential for proper handling and preparation of stock solutions.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 910297-58-4 | [1][3][4] |

| Molecular Formula | C₂₂H₂₆ClN₇O₃S | [2] |

| Molecular Weight | 504.01 g/mol | [3] |

| Appearance | Off-white solid | [3] |

| Solubility | Freely soluble in Dimethyl Sulfoxide (DMSO) | [3] |

| Purity | ≥98% (typical) | |

| Storage (Powder) | 2-8°C (short-term), -20°C for up to 3 years | [3][4] |

| Storage (in DMSO) | -80°C (up to 6 months), -20°C (up to 1 month) | [4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Sterile, filter-equipped pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Mass Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Desired Volume (L)

-

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 504.01 g/mol * 0.001 L = 5.04 mg

-

-

Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance in a clean, sterile weighing boat or directly into a sterile microcentrifuge tube.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder.

-

For the example above, add 1 mL of DMSO to 5.04 mg of powder.

-

Cap the tube tightly.

-

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Protect from light.

Safety Precautions:

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[4]

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Hydroxymethyl Dasatinib in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral multi-targeted kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1]. Its mechanism of action involves the inhibition of several key kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ, thereby disrupting signaling pathways that drive cancer cell proliferation and survival[2][3][4]. Upon administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites[5][6][7]. Among these, Hydroxymethyl Dasatinib (M24) is a prominent hydroxylated metabolite that has demonstrated reasonable potency in preclinical evaluations[8].

Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a high-fidelity platform for preclinical cancer research[9][10][11][12][13]. These models are recognized for maintaining the histopathological and genetic characteristics of the original human tumor, offering a more predictive tool for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts[11][14].

These application notes provide a comprehensive guide for utilizing this compound in PDX models. While direct in vivo studies and established protocols for this compound are limited, this document compiles available data on Dasatinib and its metabolites, alongside general PDX protocols, to offer a robust framework for researchers. This includes a proposed protocol for the preparation and administration of this compound, based on the known properties of Dasatinib and standard practices in preclinical pharmacology.

Mechanism of Action and Signaling Pathways

Dasatinib and its active metabolites exert their anti-tumor effects by inhibiting multiple tyrosine kinases involved in crucial cellular signaling pathways. The primary targets include the BCR-ABL fusion protein and SRC family kinases, which are central to the pathogenesis of CML and other malignancies. Inhibition of these kinases leads to the downstream suppression of pathways such as the PI3K-Akt, MAPK, and JAK-STAT signaling cascades, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the key signaling pathways targeted by Dasatinib and its active metabolites.

Caption: Dasatinib and its active metabolites inhibit key tyrosine kinases, leading to the suppression of downstream pro-survival signaling pathways.

Quantitative Data from Dasatinib PDX Studies

The following tables summarize the efficacy of the parent drug, Dasatinib, in various PDX models as reported in the literature. This data can serve as a benchmark for studies involving this compound.

Table 1: Efficacy of Dasatinib in Lung Cancer PDX Models

| PDX Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | 30 mg/kg/day (oral gavage) | 36 days | Significant tumor growth inhibition compared to vehicle | [15][16][17] |

| H1975 (Lung Adenocarcinoma) | 10 mg/kg/day or 20 mg/kg/day (intraperitoneal) | 2 weeks | Significant reduction in tumor volume and weight | [18] |

Table 2: Efficacy of Dasatinib in Colorectal Cancer (CRC) PDX Models

| PDX Model | Dosage | Treatment Duration | Outcome | Reference |

| 17 CRC PDX Models | 50 mg/kg/day (once-daily) | 28 days | 2 out of 17 models showed sensitivity (TGI ≥ 50%) | [9][19][20] |

Table 3: Efficacy of Dasatinib in Other Cancer PDX Models

| Cancer Type | PDX Model | Dosage | Outcome | Reference |

| Gastric Adenocarcinoma | Paclitaxel-resistant Trp53/Cdh1-deficient mouse model | Not specified | Delayed disease progression and prolonged overall survival | [21] |

| Glioblastoma | Recurrent Glioblastoma | Not specified | Limited efficacy as a single agent in clinical trials | [22][23][24] |

| Breast Cancer | Metastatic Breast Cancer | Not specified | Limited benefit as a single agent, more promising in combination | [25][26] |

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing PDX models from patient tumor tissue.

Caption: General workflow for the establishment and propagation of patient-derived xenograft (PDX) models.

Materials:

-

Fresh patient tumor tissue collected under sterile conditions

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

Sterile surgical instruments

-

Growth medium (e.g., DMEM or RPMI-1640) with antibiotics

-

Matrigel (optional)

-

Anesthetics

Procedure:

-

Tumor Collection and Processing:

-

Implantation:

-

Anesthetize the immunodeficient mouse.

-

Make a small incision in the skin on the flank or back of the mouse.

-

Create a subcutaneous pocket using blunt dissection.

-

Implant one to two tumor fragments into the pocket. The fragments can be mixed with Matrigel to improve engraftment rates[11].

-

Close the incision with surgical clips or sutures.

-

-

Tumor Growth Monitoring and Passaging:

-

Monitor the mice regularly for tumor growth.

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).

-

When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.

-

Process the excised tumor as described in step 1 for passaging into new cohorts of mice or for cryopreservation[10].

-

Protocol 2: Proposed Protocol for In Vivo Efficacy Study of this compound in PDX Models

Disclaimer: The following protocol is a proposed methodology based on the known properties of Dasatinib and general preclinical practices. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific PDX model.

Objective: To evaluate the anti-tumor efficacy of this compound in established PDX models.

Materials:

-

Established PDX-bearing mice with tumors of a specified size (e.g., 100-200 mm³)

-

This compound (synthesis may be required if not commercially available)

-

Vehicle solution (e.g., 10% DMSO/90% polyethylene glycol 300 [v/v] or as determined by solubility testing)

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Calipers for tumor measurement

Procedure:

-

Preparation of this compound Formulation:

-

Determine the appropriate solvent for this compound. Based on the parent compound, a solution containing DMSO and polyethylene glycol is a likely starting point[24].

-

Prepare a stock solution of this compound at a high concentration.

-

On each treatment day, dilute the stock solution with the vehicle to the final desired concentration for administration. Ensure the final concentration of DMSO is well-tolerated by the animals.

-

-

Animal Grouping and Dosing:

-

Randomize mice with established tumors into treatment and control groups (n ≥ 8 mice per group).

-

Administer this compound to the treatment group via oral gavage once daily. A starting dose could be extrapolated from effective Dasatinib doses in similar models (e.g., 10-50 mg/kg)[9][15][18].

-

Administer an equivalent volume of the vehicle solution to the control group.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight of each mouse twice weekly.

-

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-